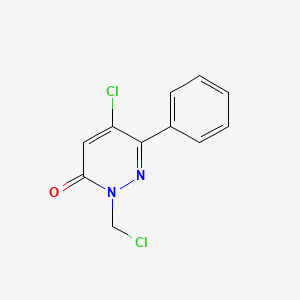

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one

Overview

Description

“5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives are known for their diverse pharmacological activities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .

Synthesis Analysis

An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . All the synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary antifungal activity tests .Molecular Structure Analysis

The pyridazinone ring is planar . The pyridine system is in skew boat conformation, and the phenyl ring is in pseudo-axial position .Chemical Reactions Analysis

The compound was prepared from mucochloric acid and benzene . The reaction involved suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a “-CH2S-” moiety .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 154-156 °C . The 1H-NMR (DMSO-d6) is δ 7.37-8.03 (m, 11H, Ar-H), 6.20 (s, 2H, CH2); 13C-NMR (DMSO-d6) is δ 175.00, 166.00, 159.00, 158.26, 147.00, 140.50, 133.48, 133.05, 130.23, 130.12, 129.39, 128.93, 128.60, 69.36 .Scientific Research Applications

Synthesis of 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one

An effective synthesis method for 2-(2-Chloroethyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one has been developed, utilizing mucochloric acid and benzene under mild conditions. The resultant compounds were validated through 1H-NMR and 13C-NMR, showcasing the foundational work in the synthesis of this chemical compound (Duobin Chao, 2010).

Photophysical Properties

A novel and biologically active 3(2H)-pyridazinone derivative, 5-(4-chloro-2-hydoxy-phenyl)-2-phenyl-2H-pyridazin-3-one [CHP], was studied using solvatochromic approaches. The absorption and fluorescence spectra were measured in different solvents, revealing that the positions, intensities, and shapes of the absorption and emission bands change with solvent polarity. Experimentally and theoretically estimated ground and excited state dipole moments indicated that the excited state is more polar than the ground state (Vani R. Desai et al., 2017).

Spectroscopic Studies

The 6-chloro-4-hydroxy-3-phenyl pyridazine compound was examined experimentally using Fourier Transformed Infrared (FT-IR), micro-Raman, and UV/vis spectroscopies. The study also included DFT/B3LYP calculations to analyze the molecular geometry, vibrational frequencies, and other quantum chemical parameters, offering a comprehensive understanding of this pyridazine derivative (E. Sarıkaya et al., 2017).

Synthesis and Biological Activity

Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized and screened for their antimicrobial activities. While these compounds exhibited minimal antimicrobial effects, the study provided insight into the synthesis and chemical structure of these derivatives, laying the groundwork for further modifications and potential applications (Hajja S. Alonazy et al., 2009).

Mechanism of Action

While the specific mechanism of action for “5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one” is not mentioned in the sources, pyridazin-3(2H)-one derivatives are known to possess a wide range of bioactivities . They are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Future Directions

Pyridazin-3(2H)-one derivatives have shown immense potential in agricultural science as plant growth regulators and crop protection agents . They have also been employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Given their wide range of bioactivities, these compounds should be extensively studied for their therapeutic benefits .

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-7-15-10(16)6-9(13)11(14-15)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBQJDSVANMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)

![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)